molecular formula C26H30N4O2 B2772621 N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide CAS No. 1049455-55-1

N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide

Cat. No.: B2772621
CAS No.: 1049455-55-1
M. Wt: 430.552
InChI Key: YGUQKJIRDFMUMW-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates several privileged pharmacophores, including a 2,5-dimethylaniline moiety, a 1-methylpyrrole group, and a tetrahydroisoquinoline core, which is a structure frequently found in compounds with diverse biological activities . The presence of the ethanediamide (oxalamide) linker is a key structural feature known to facilitate hydrogen bonding and molecular recognition, often contributing to target selectivity and binding affinity in drug discovery efforts . While the specific biological target and full mechanism of action for this compound require further experimental validation, molecules with similar structural motifs are commonly investigated as potential ligands for receptor binding or enzyme inhibition. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and conduct their own literature review to ascertain the most current applications and handling procedures.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(2,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c1-18-10-11-19(2)22(15-18)28-26(32)25(31)27-16-24(23-9-6-13-29(23)3)30-14-12-20-7-4-5-8-21(20)17-30/h4-11,13,15,24H,12,14,16-17H2,1-3H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUQKJIRDFMUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a complex organic compound with potential pharmacological applications. This article explores its biological activities, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that combines various pharmacophores. The presence of the dimethylphenyl group and the pyrrole moiety suggests potential interactions with biological targets.

Molecular Formula: C₁₈H₃₁N₃O

Molecular Weight: 305.46 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity
    • Recent studies have indicated that derivatives of pyrrole and tetrahydroisoquinoline exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have shown IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent antitumor properties .
Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-75.8Induction of apoptosis
Compound BA5493.7Cell cycle arrest
  • Neuroprotective Effects
    • The pyrrole structure is known for its neuroprotective properties. Research has demonstrated that compounds with similar frameworks can inhibit neuroinflammation and protect neuronal cells from oxidative stress .
  • Antimicrobial Activity
    • Preliminary data suggest that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Study 1: Antitumor Activity

In a study conducted on a series of tetrahydroisoquinoline derivatives, one compound demonstrated an IC50 value of 4.5 µM against the MCF-7 breast cancer cell line. This study highlighted the importance of structural modifications in enhancing cytotoxicity .

Study 2: Neuroprotection

A recent investigation into pyrrole derivatives indicated that certain compounds significantly reduced neuronal cell death in models of oxidative stress. The proposed mechanism involved modulation of apoptotic pathways and reduction of reactive oxygen species (ROS) .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Dimethylphenyl Group: Enhances lipophilicity and potential receptor binding.
  • Pyrrole Moiety: Contributes to neuroprotective effects and may interact with neurotransmitter systems.
  • Tetrahydroisoquinoline Ring: Implicated in antitumor activity through modulation of signaling pathways.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for further investigation in medicinal chemistry. Its structure suggests potential interactions with various biological targets:

  • Dopamine Receptors : Preliminary studies indicate that compounds with similar structural motifs can interact with dopamine receptors (D2, D3), which are crucial in treating neurological disorders such as schizophrenia and Parkinson's disease. The binding affinities and functional activities at these receptors can be optimized through structural modifications .
  • Neuroprotective Effects : Research has shown that derivatives of pyrrole and tetrahydroisoquinoline possess neuroprotective properties. These compounds may help mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Synthetic Pathways

The synthesis of N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide involves several steps:

  • Starting Materials : The synthesis typically begins with readily available precursors such as 2,5-dimethylphenylamine and 1-methylpyrrole.
  • Coupling Reactions : The core structure can be formed through coupling reactions between the amine and various electrophiles derived from tetrahydroisoquinoline.
  • Purification : Following synthesis, the product is purified using techniques like column chromatography to ensure high purity for biological testing.

Potential Therapeutic Applications

Given its structural features and preliminary pharmacological data, this compound could have several therapeutic applications:

  • Antidepressant Activity : Due to its interaction with serotonin and dopamine receptors, there is potential for developing antidepressant medications that target mood disorders.
  • Cancer Treatment : The compound's ability to influence cell signaling pathways may provide a basis for anti-cancer therapies. Similar compounds have exhibited cytotoxic effects against various cancer cell lines .

Case Studies and Research Findings

StudyFocusFindings
Study 1Dopamine Receptor BindingDemonstrated binding affinities for D2-like receptors; potential for treating Parkinson's disease .
Study 2NeuroprotectionShowed neuroprotective effects in animal models; reduced oxidative stress markers .
Study 3Anticancer ActivityExhibited cytotoxic effects on breast cancer cell lines; further investigation needed for mechanism elucidation .

Q & A

Basic: What are the critical steps and considerations in synthesizing this compound?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, including amide bond formation and functional group protection/deprotection. Key considerations include:

  • Temperature control : Reactions may require low temperatures (e.g., 0–5°C) to prevent side reactions, as seen in analogous ethanediamide syntheses .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often used to enhance reactivity and solubility .
  • Inert atmosphere : Nitrogen or argon is employed to avoid oxidation of sensitive intermediates .
  • Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/petroleum ether) ensures high purity (>95%) .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:
Analytical techniques are critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify functional groups and connectivity. For example, amide protons appear at δ 6.5–8.5 ppm in DMSO-d6 .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks within 0.001 Da accuracy) .
  • X-ray Crystallography : If single crystals are obtained, bond lengths/angles validate the 3D structure .
  • HPLC : Purity >95% is standard; discrepancies may indicate unreacted starting materials .

Advanced: How should researchers address contradictory data between analytical techniques (e.g., NMR vs. MS)?

Methodological Answer:
Contradictions may arise from impurities, solvent artifacts, or degradation. Resolution strategies include:

  • Cross-validation : Use orthogonal methods (e.g., FTIR for functional groups, elemental analysis for C/H/N ratios) .
  • Sample preparation : Ensure dryness (lyophilization) to avoid solvent peaks in NMR .
  • Degradation studies : Expose the compound to stress conditions (e.g., heat, light) to identify labile groups .
  • Theoretical frameworks : Computational chemistry (e.g., density functional theory) predicts spectral data for comparison .

Advanced: What methodologies are used to assess its biological activity and structure-activity relationships (SAR)?

Methodological Answer:

  • In vitro assays :
    • Enzyme inhibition : Kinase or protease assays with IC₅₀ determination (e.g., fluorescence-based readouts) .
    • Receptor binding : Radioligand displacement studies (e.g., using ³H-labeled antagonists) .
  • Computational modeling :
    • Molecular docking : Software like AutoDock Vina predicts binding modes to targets (e.g., tetrahydroisoquinoline interactions with GPCRs) .
    • QSAR models : Correlate substituent effects (e.g., methyl vs. chloro groups) with activity trends .
  • In vivo studies : Rodent models assess pharmacokinetics (e.g., bioavailability via oral vs. intravenous routes) .

Advanced: How can reaction conditions be optimized for higher yield or selectivity?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent, catalyst loading, temperature) .
  • Catalyst screening : Transition metals (e.g., Pd for cross-couplings) or organocatalysts (e.g., DMAP for acylations) improve efficiency .
  • Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer, scalable syntheses .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation .
  • pH stability : Test in buffered solutions (pH 2–12); amide bonds may hydrolyze under extreme conditions .
  • Light sensitivity : UV/Vis spectroscopy tracks photodegradation; use light-resistant containers .

Advanced: How can computational chemistry aid in understanding its molecular interactions?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate binding to biological targets (e.g., 100-ns trajectories to assess protein-ligand stability) .
  • Quantum mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • ADMET prediction : Tools like SwissADME predict absorption, toxicity, and metabolic pathways .

Advanced: How to design experiments for resolving conflicting bioactivity data across studies?

Methodological Answer:

  • Dose-response curves : Test a wider concentration range (e.g., 0.1 nM–100 µM) to identify non-linear effects .
  • Cell line validation : Use CRISPR-edited lines to confirm target specificity (e.g., knockout vs. wild-type comparisons) .
  • Meta-analysis : Aggregate data from analogous compounds (e.g., tetrahydroisoquinoline derivatives) to identify trends .

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